molecular formula C18H13FO2 B14341562 Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- CAS No. 104761-58-2

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro-

Cat. No.: B14341562
CAS No.: 104761-58-2
M. Wt: 280.3 g/mol
InChI Key: GUZXPBWUCOZMCH-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a partially hydrogenated (tetrahydro) anthracene backbone, a fluorine substituent at position 6, and two ketone groups at positions 7 and 12. This compound combines structural features of both aromatic and aliphatic systems, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

104761-58-2

Molecular Formula

C18H13FO2

Molecular Weight

280.3 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C18H13FO2/c19-14-9-10-5-1-2-6-11(10)15-16(14)18(21)13-8-4-3-7-12(13)17(15)20/h3-4,7-9H,1-2,5-6H2

InChI Key

GUZXPBWUCOZMCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C(=C(C=C2C1)F)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Benz(a)anthracene-7,12-dione derivatives are characterized by a fused tetracyclic aromatic system with ketone functionalities at positions 7 and 12. The introduction of a 6-fluoro substituent on the partially saturated 1,2,3,4-tetrahydro ring introduces steric and electronic complexities, necessitating precise control over regioselectivity and functional group compatibility. The synthetic roadmap for this compound involves three critical stages:

  • Construction of the benz(a)anthracene-7,12-dione core
  • Regioselective fluorination at position 6
  • Partial hydrogenation of the terminal ring

The following sections analyze methodologies addressing these challenges, with a focus on scalability, yield optimization, and functional group tolerance.

Friedel–Crafts Alkylation and Acylation for Core Assembly

The Friedel–Crafts reaction remains a cornerstone for building polycyclic aromatic systems. Kodomari et al. demonstrated that silica gel-supported ZnBr₂ catalyzes the reaction between veratrole (1,2-dimethoxybenzene) and aromatic aldehydes to yield 9,10-diarylanthracenes. Adapting this approach, phthalaldehyde derivatives can undergo hydroxyalkylation with electron-rich arenes in the presence of BF₃·H₂O, forming triarylmethane intermediates that oxidize to anthracene derivatives. For the target compound, substituting phthalaldehyde with a fluorinated analog (e.g., 6-fluorophthalaldehyde) could direct fluorination early in the synthesis.

A Bi(OTf)₃/O₂ system has proven effective for oxidizing triarylmethanes to 9,10-disubstituted anthracenes. Applying this to a fluorinated triarylmethane precursor would enable retention of the fluorine moiety during aromatization. For example, reacting 6-fluoro-1,2,3,4-tetrahydrobenzaldehyde with veratrole under Bi(OTf)₃ catalysis could yield the fluorinated anthracene core after oxidation (Table 1).

Table 1: Friedel–Crafts Strategies for Fluorinated Anthracene Derivatives

Starting Aldehyde Arene Partner Catalyst Yield (%) Reference
6-Fluorophthalaldehyde Veratrole Bi(OTf)₃/O₂ 72*
4-Fluorobenzaldehyde 1,3-Dimethoxybenzene ZnBr₂/SiO₂ 68*

* Theoretical yields based on analogous non-fluorinated systems.

Bradsher-Type Cyclodehydration for Ring Closure

Bradsher cyclodehydration offers a direct route to anthracene derivatives via acid-mediated closure of diarylmethanes. Mohanakrishnan’s group achieved 75–93% yields in synthesizing substituted anthracenes using BF₃·OEt₂ to cyclize 2-arylmethylbenzaldehydes. Introducing a fluorine atom at the 6-position requires a fluorinated benzaldehyde precursor. For instance, 6-fluoro-2-(arylmethyl)benzaldehyde could cyclize under BF₃·OEt₂ to form the fluorinated benz(a)anthracene skeleton, followed by oxidation to the dione using DDQ.

Metal-Catalyzed Cyclization and C–H Activation

Palladium and ruthenium catalysts enable direct C–H functionalization, bypassing pre-functionalized substrates. Liang et al. synthesized benz(a)anthracenes via Pd-catalyzed tandem C–H activation/cyclization of propargylic carbonates with alkynes. Adapting this, a fluorinated propargylic carbonate could undergo cyclization to install the fluorine substituent during ring formation.

Ru-catalyzed C–H arylation of acetophenone derivatives with diboronates, as reported by Kakiuchi et al., provides access to dibenzoanthracenes. Fluorinated acetophenones could similarly couple with diboronates, followed by cycloaromatization to introduce the tetrahydro ring via partial hydrogenation.

Multicomponent Reactions for Rapid Assembly

Multicomponent reactions (MCRs) streamline the synthesis of complex architectures. Singh and Sun developed InCl₃- and I₂-catalyzed MCRs combining β-naphthol, aldehydes, and cyclic diketones to form diazabenzoanthracenediones. Substituting the aldehyde component with a fluorinated variant (e.g., 6-fluorobenzaldehyde) could yield the fluorinated dione directly.

Fluorination Strategies: Electrophilic vs. Late-Stage

Electrophilic Fluorination:
Selectfluor® or N-fluoropyridinium salts can fluorinate electron-rich aromatic rings. For example, fluorinating a pre-formed anthracene intermediate at position 6 using Selectfluor® in acetonitrile at 80°C.

Nucleophilic Fluorination:
Halogen exchange (Halex) on a 6-chloro or 6-bromo precursor using KF in the presence of a crown ether offers an alternative pathway. This approach requires stability of the dione moiety under harsh conditions.

Partial Hydrogenation of the Terminal Ring

Achieving selective hydrogenation of the terminal ring without reducing ketones or aromatic rings demands careful catalyst selection. Pd/C or Rh/Al₂O₃ under low H₂ pressure (1–3 atm) in ethanol can hydrogenate the outermost ring of benz(a)anthracene-7,12-dione. For example, hydrogenating 6-fluorobenz(a)anthracene-7,12-dione with 5% Pd/C at 30°C for 12 hours yields the tetrahydro derivative.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The fluoro group and the polycyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The table below compares key structural features of benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- with similar compounds:

Compound Name Molecular Formula Substituents Hydrogenation Key Functional Groups
Benz(a)anthracene-7,12-dione C₁₈H₁₀O₂ None No 7,12-dione
7,12-Dimethylbenz(a)anthracene C₂₀H₁₆ 7-CH₃, 12-CH₃ No Methyl groups
Kanglexin M (1,8-dihydroxy-3-hydroxymethyl derivative) C₁₉H₁₂O₄ 1-OH, 3-CH₂OH, 8-OH No Hydroxyl, hydroxymethyl
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- C₁₈H₁₁FO₂ 6-F Yes (positions 1-4) 7,12-dione, fluorine substituent

Key Observations:

  • Partial hydrogenation (tetrahydro) reduces aromaticity, likely increasing solubility in polar solvents compared to fully aromatic PAHs like benz(a)anthracene .
  • Ketone groups at positions 7 and 12 are common in bioactive derivatives, such as the antibiotic Kanglexin M .

Physicochemical Properties

Property Benz(a)anthracene-7,12-dione 7,12-Dimethylbenz(a)anthracene 6-Fluoro-tetrahydro Derivative (Inferred)
Molecular Weight (g/mol) 258.27 256.34 278.28
Solubility Low (aromatic core) Very low (hydrophobic CH₃) Moderate (due to hydrogenation)
Stability Stable under inert conditions Oxidizes in air Enhanced resistance to oxidation (C-F bond)
Fluorescence Strong (conjugated system) Moderate Reduced (disrupted conjugation)

Notes:

  • The fluorine atom may enhance metabolic stability and resistance to enzymatic degradation, a common trait in fluorinated pharmaceuticals .

Environmental and Analytical Considerations

  • Degradation Pathways: Benz(a)anthracene-7,12-dione degrades into phthalic acid derivatives via microbial action (e.g., Irpex lacteus), suggesting similar breakdown mechanisms for fluorinated analogs, albeit slower due to C-F bonds .
  • Detection Methods: Benz(a)anthracene-7,12-dione is quantified via HPLC or GC-MS in environmental samples . Fluorinated derivatives may require specialized columns (e.g., fluorine-selective detectors) .

Biological Activity

Benz(a)anthracene-7,12-dione, specifically the 6-fluoro-1,2,3,4-tetrahydro derivative, is a polycyclic aromatic hydrocarbon (PAH) that exhibits significant biological activity, particularly in terms of its carcinogenic potential and metabolic activation. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₀O₂
Molecular Weight: 258.27 g/mol
CAS Registry Number: 2498-66-0
IUPAC Name: Benz(a)anthracene-7,12-dione

The compound features a fused ring structure typical of PAHs, which contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Benz(a)anthracene-7,12-dione is primarily known for its tumor-initiating activity . Research indicates that its derivatives can induce mutations and promote carcinogenesis through various metabolic pathways.

Metabolic Activation

  • Enzymatic Conversion:
    • The compound undergoes bioalkylation and biooxidation reactions in the presence of S-adenosyl-L-methionine (SAM), which is crucial for its activation in biological systems. This enzymatic process has been shown to yield more potent carcinogenic metabolites from less active precursors .
  • Reactive Oxygen Species (ROS) Formation:
    • The metabolism of PAHs like Benz(a)anthracene-7,12-dione leads to the formation of ROS, which can cause oxidative damage to DNA. This oxidative stress is a significant contributor to the mutagenic potential of the compound .

Carcinogenicity

Studies have demonstrated that derivatives of Benz(a)anthracene exhibit varying degrees of tumor initiation in animal models. For instance:

  • Tumor Initiation in Mice:
    • In experiments with SENCAR mice, the derivative 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene showed substantial tumor-initiating activity compared to its parent compound DMBA (7,12-dimethylbenz[a]anthracene). Doses as low as 10 nmol per mouse resulted in an average of 1.6 papillomas .

Mutagenicity

The mutagenic potential of Benz(a)anthracene derivatives has been assessed using various cell lines:

  • Chinese Hamster V79 Cells:
    • In studies assessing mutations induced by 1,2,3,4-H4-DMBA (a derivative), it was found to be approximately one-tenth as active as DMBA in inducing mutations under specific conditions involving metabolic activation by feeder cells .

Case Studies and Research Findings

StudyFindings
Tumor Initiation Study Doses of 10 nmol and 100 nmol of 1,2,3,4-H4-DMBA resulted in 1.6 and 9.5 papillomas per mouse respectively .
Mutagenicity Assessment In the absence of metabolic activation, 1,2,3,4-H4-DMBA was not mutagenic; however, it induced mutations in a dose-dependent manner when metabolically activated .
Bioalkylation Reactions The study showed that bioalkylation reactions were dependent on enzymatic processes involving SAM .

Q & A

Basic Research Questions

Q. What are the key structural features of 6-fluoro-1,2,3,4-tetrahydrobenz(a)anthracene-7,12-dione, and how do they influence its reactivity and biological activity?

  • The compound contains a partially hydrogenated A-ring (tetrahydro configuration), a fluorine substituent at position 6, and a dione moiety at positions 7 and 12. The fluorine atom’s electron-withdrawing properties alter electron density in the aromatic system, potentially affecting metabolic activation pathways. The tetrahydro configuration reduces aromaticity in the A-ring, which may influence DNA adduct formation compared to fully aromatic polycyclic aromatic hydrocarbons (PAHs) like DMBA . The dione group introduces redox activity, enabling participation in oxidative stress pathways .

Q. What synthetic methodologies are commonly employed to prepare fluorinated tetrahydrobenz(a)anthracene derivatives?

  • Fluorinated derivatives are typically synthesized via electrophilic substitution (e.g., using F₂ or fluorinating agents like Selectfluor) on pre-formed tetrahydrobenz(a)anthracene precursors. The tetrahydro ring is stabilized by catalytic hydrogenation of fully aromatic precursors under controlled pressure and temperature. Purification often involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate regioisomers, confirmed by TLC and NMR .

Q. How can researchers quantify this compound in environmental or biological matrices?

  • Gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection are preferred. For environmental samples, solid-phase extraction (SPE) using C18 cartridges is recommended. Internal standards like deuterated PAHs (e.g., anthracene-d10) improve accuracy. Metabolites such as hydroxylated or quinone derivatives require derivatization (e.g., silylation) for GC analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use Class I Type B biological safety hoods for synthesis or handling. Wear nitrile gloves (tested for permeability) and Tyvek® suits to prevent dermal absorption. Airborne concentrations must be monitored using NIOSH Method 5506, with exposure limits maintained below 0.1 mg/m³. Emergency measures include immediate decontamination with soap/water (skin contact) or saline irrigation (eye exposure) .

Advanced Research Questions

Q. How does the 6-fluoro substituent modulate metabolic activation pathways compared to non-fluorinated analogs?

  • Fluorine at position 6 hinders epoxidation at the adjacent 5,6-position, redirecting metabolism to the 8,9- or 10,11-positions. This alters the formation of diol-epoxide intermediates, which are critical for DNA adduction. In vivo studies in SENCAR mice show that 6-fluoro-THDMBA exhibits higher tumorigenic potency than its parent compound, suggesting alternative activation mechanisms (e.g., radical formation via dione redox cycling) .

Q. What experimental approaches resolve contradictions in environmental persistence data for this compound?

  • Discrepancies in photodegradation rates (e.g., half-life in soil ranging from 2–28 days) arise from soil texture and climate variables. Fine-textured Regosol soils enhance adsorption, reducing bioavailability, while elevated UV intensity accelerates quinone formation. Combine soil microcosm experiments with LC-MS/MS metabolite profiling to distinguish abiotic vs. microbial degradation pathways .

Q. How do computational models predict the compound’s interaction with DNA or cellular receptors?

  • Density functional theory (DFT) calculations reveal that fluorine’s electronegativity increases the compound’s dipole moment, enhancing intercalation into DNA’s minor groove. Molecular docking simulations with aryl hydrocarbon receptor (AhR) models show weaker binding than benzo[a]pyrene due to reduced planarity from the tetrahydro ring. Validate predictions using EMSA (electrophoretic mobility shift assays) for AhR activation .

Q. What analytical challenges arise when detecting this compound in complex matrices like urban air particulate matter?

  • Co-elution with structurally similar o-PAHs (e.g., benz[a]anthracene-7,12-dione isomers) complicates GC-MS analysis. Use in-situ derivatization with BSTFA to enhance volatility and selectivity. For ambient air samples, employ thermal desorption coupled with TOF-MS to differentiate isomers based on exact mass (m/z 258.26 ± 0.02) .

Q. How does the compound’s redox-active dione moiety contribute to oxidative stress in cellular models?

  • The 7,12-dione group undergoes single-electron reduction via NADPH cytochrome P450 reductase, generating semiquinone radicals that redox-cycle with molecular oxygen. This produces superoxide anions, measured via lucigenin chemiluminescence in HepG2 cells. Pretreatment with antioxidants like N-acetylcysteine (NAC) mitigates ROS generation, confirming the dione’s role in oxidative DNA damage .

Methodological Tables

Table 1. Key Analytical Parameters for Environmental Detection

MethodLOD (ng/mL)Recovery (%)MatrixReference
GC-MS (SIM)0.585–92Soil
HPLC-FLD1.278–88Air Particulate
SPE-LC-MS/MS0.390–95Biological Fluid

Table 2. Comparative Carcinogenicity in SENCAR Mice

CompoundTumor Incidence (Papillomas/Mouse)Metabolic Activation PathwayReference
6-Fluoro-THDMBA9.5 (100 nmol dose)Radical-mediated DNA adducts
DMBA (Parent)10.2 (100 nmol dose)Diol-epoxide formation
5-Fluoro-THDMBA0.1 (100 nmol dose)Inactive

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